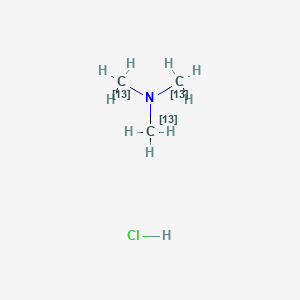

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

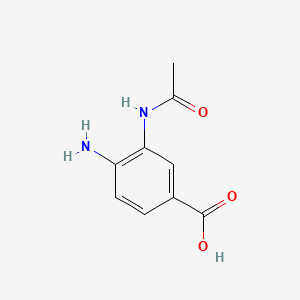

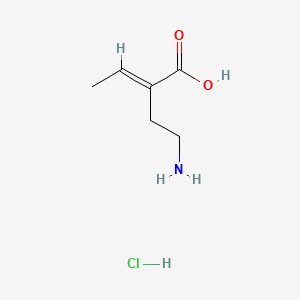

“(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2. It has an average mass of 165.618 Da and a monoisotopic mass of 165.055649 Da . This compound is an impurity of Vigabatrin, which is a novel antiepileptic drug .

Molecular Structure Analysis

The molecular structure of “(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Aplicaciones Científicas De Investigación

Synthesis of Baclofen Derivatives : (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids were synthesized as conformationally restricted analogues of baclofen (Allan & Tran, 1981).

Luminescent Molecular Crystals : (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid was synthesized and used to create organic molecular crystals with stable photoluminescence at ambient conditions (Zhestkij et al., 2021).

Anti-bacterial Activity of Oxadiazoles : Fatty acid hydrazides of various enoic acids were used to synthesize biologically active 1,3,4-oxadiazoles with good antimicrobial activity, particularly against E. coli (Banday, Mattoo & Rauf, 2010).

N-Glycosyl α-Amino Acids Synthesis : A method for synthesizing unnatural N-glycosyl α-amino acids was developed, using derivatives of 2-(N-glycosyl)aminobut-3-enoic acid, potentially applicable in glycobiology research and medicinal chemistry (Tao et al., 2014).

Preparation of (E)-3-Acylprop-2-enoic Acids : A new method for preparing (E)-3-acylprop-2-enoic acids was found, offering a general access to these compounds known for various biological activities (Obrecht & Weiss, 1989).

Synthesis of Radiolabelled GABA Analogs : A synthesis process for [3H]E- and [3H]Z-4-aminobut-2-enoic acids was reported, which can be used as conformationally restricted analogs of the neurotransmitter GABA (Duke et al., 1993).

Inhibitory Studies of Organotin(IV) Esters : Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid were studied for their inhibitory effects against various strains including bacterial, fungal, and tumoral, showing significant potency (ur-Rehman et al., 2012).

Substrate Specificity in GABA Aminotransferase : The substrate and inhibitory properties of various analogues, including (E)-4-amino-3-(4-chlorophenyl)but-2-enoic acid, were determined, providing insights into the enzyme's active site topology (Silverman et al., 1987).

Propiedades

IUPAC Name |

(E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGMPSQHDFRIGR-DPZBITMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CCN)/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride | |

CAS RN |

1379403-11-8 |

Source

|

| Record name | 2-(2-Aminoethyl)but-2-enoic acid hydrochloride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379403118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)